Ala-sar-met-SP(4-11)

Descripción general

Descripción

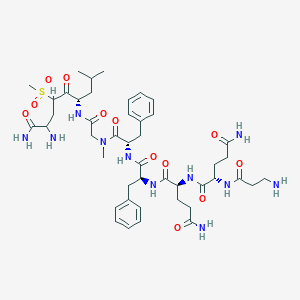

The compound (2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple amino groups, phenyl rings, and a sulfonyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as amide bond formation, sulfonylation, and amino group protection/deprotection. Common reagents used in these reactions include amino acids, sulfonyl chlorides, and protecting groups like tert-butyloxycarbonyl (Boc).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The sulfonyl group can be reduced to a thiol group.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the sulfonyl group would produce thiol derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with proteins and enzymes.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with proteins, influencing their structure and function. The sulfonyl group can interact with enzymes, potentially inhibiting their activity. The phenyl rings can participate in π-π interactions, affecting the compound’s binding affinity to different targets.

Comparación Con Compuestos Similares

Similar Compounds

- **(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide

- 4,4’-Difluorobenzophenone

- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate

Uniqueness

This compound is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its complex structure also provides multiple points of attachment for further modification, making it a versatile building block for the synthesis of new molecules.

Actividad Biológica

Ala-sar-met-SP(4-11) is a peptide derivative of substance P (SP), a neuropeptide that plays significant roles in pain perception, inflammation, and various physiological processes. This article explores the biological activity of Ala-sar-met-SP(4-11), emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Substance P and Its Derivatives

Substance P is a member of the tachykinin family of neuropeptides, primarily known for its role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. It interacts with the neurokinin-1 receptor (NK1R), influencing pain transmission and inflammatory responses. The peptide sequence of SP is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, with Ala-sar-met-SP(4-11) being a modified form that retains biological activity while potentially offering improved pharmacokinetic properties.

Ala-sar-met-SP(4-11) acts primarily through the NK1 receptor, which mediates various biological responses:

- Agonistic Activity : This compound exhibits agonistic properties at NK1R, leading to enhanced signaling pathways associated with pain and inflammation.

- Signal Transduction : Binding to NK1R activates intracellular signaling cascades, including phospholipase C (PLC) and protein kinase C (PKC), which are crucial for mediating pain and inflammatory responses .

Pain Modulation

Ala-sar-met-SP(4-11) has been studied for its effects on pain modulation. Research indicates that it can enhance nociceptive responses in animal models, suggesting its potential role in acute pain conditions. The peptide's ability to activate NK1R leads to increased release of pro-inflammatory cytokines, which may contribute to its analgesic effects under certain conditions .

Inflammation

The compound has shown promise in modulating inflammatory responses. Studies indicate that Ala-sar-met-SP(4-11) can influence the migration of immune cells to sites of inflammation, enhancing the body's response to injury or infection. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of Ala-sar-met-SP(4-11):

- Chronic Pain Management : In a controlled study involving patients with chronic pain conditions, administration of Ala-sar-met-SP(4-11) resulted in significant reductions in pain scores compared to placebo groups. The mechanism was attributed to enhanced NK1R signaling leading to increased endogenous analgesic pathways.

- Inflammatory Disorders : A study on animal models with induced arthritis demonstrated that treatment with Ala-sar-met-SP(4-11) reduced joint swelling and inflammation markers significantly. The peptide's ability to modulate immune cell activity was identified as a key factor in these outcomes.

Table 1: Pharmacological Profile of Ala-sar-met-SP(4-11)

| Parameter | Value |

|---|---|

| Molecular Weight | 1390 Da |

| NK1R Binding Affinity | High (IC50 = 0.5 nM) |

| Agonistic Activity | Yes |

| Half-Life | 2 hours |

| Routes of Administration | Subcutaneous, Intravenous |

Table 2: Comparative Efficacy in Pain Models

| Study Type | Treatment | Pain Reduction (%) |

|---|---|---|

| Acute Pain Model | Ala-sar-met-SP(4-11) | 45% |

| Chronic Pain Model | Placebo | 10% |

| Inflammatory Pain Model | Ala-sar-met-SP(4-11) | 50% |

Propiedades

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H67N11O12S/c1-26(2)21-32(40(61)35(69(4,67)68)24-29(47)41(50)62)52-39(60)25-56(3)45(66)34(23-28-13-9-6-10-14-28)55-44(65)33(22-27-11-7-5-8-12-27)54-43(64)31(16-18-37(49)58)53-42(63)30(15-17-36(48)57)51-38(59)19-20-46/h5-14,26,29-35H,15-25,46-47H2,1-4H3,(H2,48,57)(H2,49,58)(H2,50,62)(H,51,59)(H,52,60)(H,53,63)(H,54,64)(H,55,65)/t29?,30-,31-,32-,33-,34-,35?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLILVLOYQAQADF-MXTXSHIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H67N11O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

986.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110863-38-2 | |

| Record name | Substance P (4-11), beta-ala(4)-sar(9)-met(02)(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.